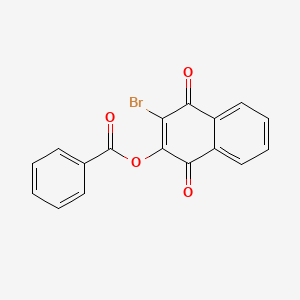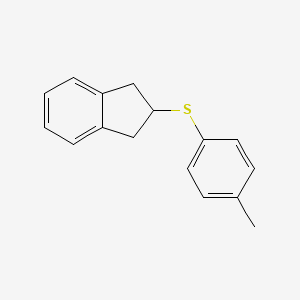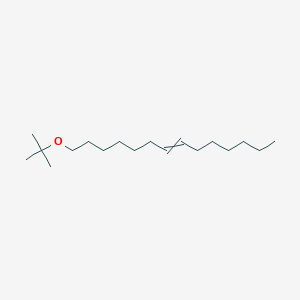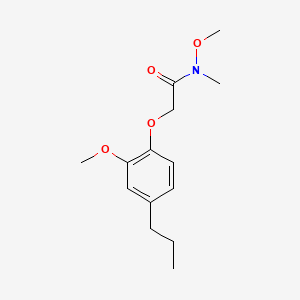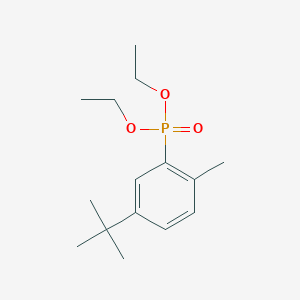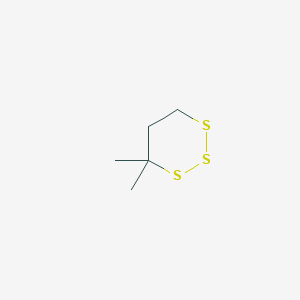
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a fluorenylidene group and two phenyl groups attached to the thiadiazole ring
Méthodes De Préparation
The synthesis of 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with a suitable reagent to form the fluorenylidene intermediate.
Cyclization with Thiadiazole Precursors: The fluorenylidene intermediate is then reacted with thiadiazole precursors, such as thiosemicarbazide, under specific conditions to form the desired thiadiazole ring.
Introduction of Phenyl Groups:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research has indicated potential antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(9H-Fluoren-9-ylidene)-2,2-diphenyl-2,5-dihydro-1,3,4-thiadiazole include other fluorenylidene derivatives and thiadiazole-based compounds. Some examples are:
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: A related compound with similar structural features.
(E)-1-(2-Hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Another fluorenylidene derivative with potential biological activity.
The uniqueness of this compound lies in its specific combination of the fluorenylidene group and the thiadiazole ring, which imparts distinct electronic and photophysical properties.
Propriétés
Numéro CAS |
103953-45-3 |
|---|---|
Formule moléculaire |
C27H18N2S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
5-fluoren-9-ylidene-2,2-diphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C27H18N2S/c1-3-11-19(12-4-1)27(20-13-5-2-6-14-20)29-28-26(30-27)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H |
Clé InChI |
HCIDKSNXZVNGOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(N=NC(=C3C4=CC=CC=C4C5=CC=CC=C53)S2)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


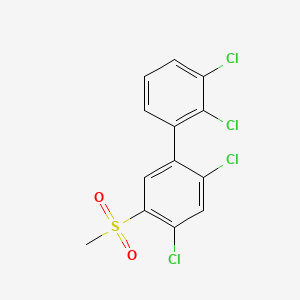
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
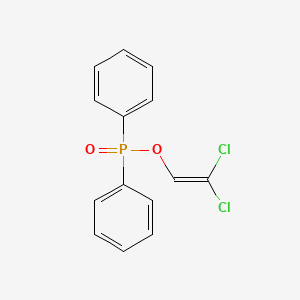
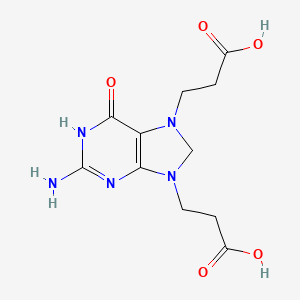
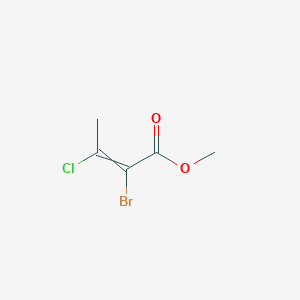
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
